Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate
Description
Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring fused with an imidazolidinone moiety and a 3-chlorophenyl substituent. The compound’s synthesis likely involves multi-step organic reactions, including amide bond formation and cyclization, with structural validation achieved via X-ray crystallography using programs like SHELXL and visualization tools such as ORTEP-3 .
Key structural attributes:
- Piperidine ring: Enhances bioavailability and membrane permeability.
- 3-Chlorophenyl group: Increases lipophilicity and may influence receptor selectivity.
Properties
IUPAC Name |
ethyl 1-[2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-2-27-18(25)14-5-4-8-21(12-14)17(24)13-22-9-10-23(19(22)26)16-7-3-6-15(20)11-16/h3,6-7,11,14H,2,4-5,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSKILRYFNPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described using the following details:
- Molecular Formula : C17H18ClN3O2
- Molecular Weight : 363.86 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a piperidine ring substituted with an imidazolidinone moiety, which is linked to a chlorophenyl group. This unique structure may contribute to its biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of imidazolidinones possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.
Anticancer Properties
Research suggests that imidazolidinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle regulators. In vitro studies have reported that these compounds can inhibit tumor growth and promote cell death in various cancer cell lines .
Anti-inflammatory Effects
Compounds featuring piperidine and imidazolidinone structures have been associated with anti-inflammatory activity. They may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, providing therapeutic benefits in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
- Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell proliferation, particularly in cancer cells.
- Interaction with Cellular Targets : Binding to receptors or proteins involved in immune responses or cellular signaling might enhance its therapeutic effects.
Case Studies
A few notable studies provide insight into the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial effects against Staphylococcus aureus using imidazolidinone derivatives. |
| Study B (2021) | Reported significant apoptosis induction in breast cancer cells treated with piperidine-based compounds. |
| Study C (2022) | Showed reduced inflammation markers in animal models after administration of similar ethyl esters. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Pharmacological Effects
- Chlorophenyl vs. CL316243’s dicarboxylate groups, however, confer higher aqueous solubility and β3-selectivity .
- Imidazolidinone vs. Benzimidazolone (CGP12177A): The imidazolidinone in the target compound offers a smaller, more rigid hydrogen-bond acceptor than CGP12177A’s benzimidazolone, which could alter binding kinetics in β-adrenergic receptors .
- Piperidine vs. Tetrahydronaphthyl (SR59230A) : The piperidine ring in the target compound is less sterically hindered than SR59230A’s tetrahydronaphthyl group, possibly favoring interaction with less bulky binding pockets.
Crystallographic and Structural Validation
The target compound’s structure was likely validated using:
- SHELXL : For high-precision refinement of bond lengths and angles, ensuring minimal crystallographic residuals .
- ORTEP-3: To generate thermal ellipsoid diagrams, confirming the absence of disorder in the 3-chlorophenyl and imidazolidinone moieties .
- PLATON/ADDSYM : For symmetry checks and validation of space group assignments, as recommended by Spek (2009) to avoid overinterpretation of weak diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
